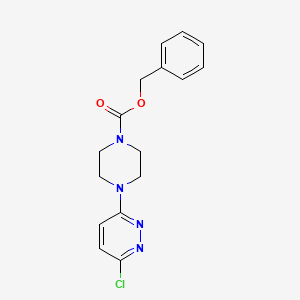
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H17ClN4O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-chloropyridazine under specific conditions. One common method involves the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety often acts as a scaffold to arrange pharmacophoric groups in the proper position for interaction with the target macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
1-(Benzyloxycarbonyl)piperazine: Used in various pharmaceutical applications.
Uniqueness
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H17ClN4O2 |
|---|---|
Molekulargewicht |
332.78 g/mol |
IUPAC-Name |
benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H17ClN4O2/c17-14-6-7-15(19-18-14)20-8-10-21(11-9-20)16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI-Schlüssel |
NGPTUGDXURRBBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
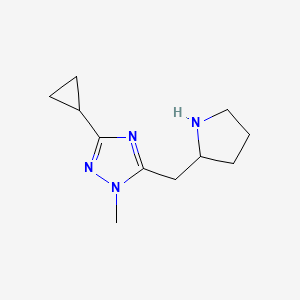

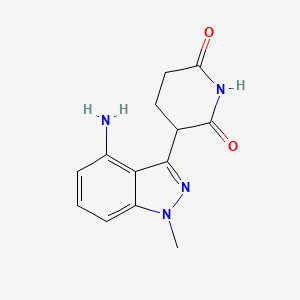
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
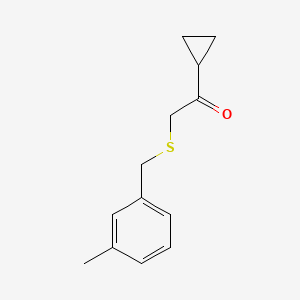
![rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
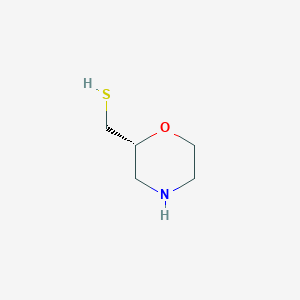
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine](/img/structure/B13495081.png)
![Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)
![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)

